PPARα Antagonistic Potency: Class-Level Inference Against N-(phenylsulfonyl)amide Analogs
The target compound belongs to the benzothiazole-based N-(phenylsulfonyl)amide class, which has demonstrated PPARα antagonism. In a transactivation assay, the lead des-methoxy analog (compound 1a from Ammazzalorso et al., 2011) inhibited GW7647-induced PPARα activation with an IC50 of 12.5 µM [1]. The introduction of a 4-methoxy group, as in the target compound, is hypothesized to enhance this potency based on classical medicinal chemistry principles of electron-donating groups improving receptor interactions, but no direct head-to-head data exists [1]. A structurally distinct analog, AA452 (an N-acylsulfonamide), shows competitive antagonism in the low micromolar range via TR-FRET assay [2].
| Evidence Dimension | PPARα antagonistic activity in a cellular transactivation assay |
|---|---|
| Target Compound Data | Not directly determined; class-level potency estimated to be in the micromolar range |
| Comparator Or Baseline | Lead des-methoxy analog (compound 1a): IC50 = 12.5 µM |
| Quantified Difference | Not quantifiable; potency shift from des-methoxy to 4-methoxy analog is predicted but unmeasured |
| Conditions | GW7647-induced PPARα transactivation assay in a mammalian cell line |
Why This Matters
Without direct data, procurement for PPARα-related projects must be based on the class-level inference that the 4-methoxy substitution may improve upon the 12.5 µM baseline, warranting experimental validation rather than assumption of bioequivalence.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., ... & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869-4872. View Source
- [2] Benedetti, E., D’Angelo, B., Cristiano, L., Cimini, A., Giordano, A., & Cimini, A. (2017). PPARα Antagonist AA452 Triggers Metabolic Reprogramming and Increases Sensitivity to Radiation Therapy in Human Glioblastoma Primary Cells. Journal of Cellular Physiology, 232(6), 1458-1466. View Source
